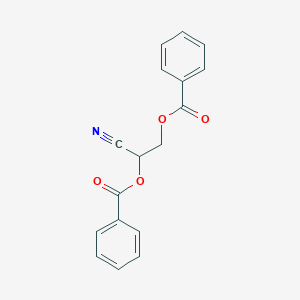
1-Cyanoethane-1,2-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanoethane-1,2-diyl dibenzoate is an organic compound with the molecular formula C16H14O4. It is also known by other names such as ethylene glycol dibenzoate and glycol dibenzoate. This compound is characterized by the presence of two benzoyl groups attached to an ethylene glycol backbone, with a cyano group at one end. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanoethane-1,2-diyl dibenzoate can be synthesized through the esterification of ethylene glycol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors with efficient mixing and temperature control to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and crystallization is common to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-Cyanoethane-1,2-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
1-Cyanoethane-1,2-diyl dibenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and compatibility with various materials.
Mechanism of Action
The mechanism of action of 1-cyanoethane-1,2-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its cyano group can participate in nucleophilic addition reactions, while the benzoyl groups can undergo electrophilic aromatic substitution. The overall reactivity of the compound is influenced by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
1-Cyanoethane-1,2-diyl dibenzoate can be compared with other similar compounds such as:
Ethylene glycol dibenzoate: Similar in structure but lacks the cyano group.
Diethylene glycol dibenzoate: Contains an additional ethylene glycol unit.
Propylene glycol dibenzoate: Contains a propylene glycol backbone instead of ethylene glycol.
The uniqueness of this compound lies in its cyano group, which imparts distinct reactivity and chemical properties compared to other similar compounds.
Properties
CAS No. |
84348-15-2 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2-benzoyloxy-2-cyanoethyl) benzoate |
InChI |
InChI=1S/C17H13NO4/c18-11-15(22-17(20)14-9-5-2-6-10-14)12-21-16(19)13-7-3-1-4-8-13/h1-10,15H,12H2 |
InChI Key |
LKIMWUXHYSHMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C#N)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















